5-Bromo-2-(thiazolidin-3-yl)benzonitrile
Overview
Description
5-Bromo-2-(thiazolidin-3-yl)benzonitrile is a chemical compound with the molecular formula C10H9BrN2S and a molecular weight of 269.16 g/mol . It is a derivative of benzonitrile .
Synthesis Analysis
Thiazolidine motifs, which are present in 5-Bromo-2-(thiazolidin-3-yl)benzonitrile, are intriguing heterocyclic five-membered moieties used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(thiazolidin-3-yl)benzonitrile consists of a five-membered thiazolidine ring attached to a benzonitrile group . The thiazolidine ring contains sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
The bromide and nitrile groups in the benzonitrile derivative display different reactivities, thus enabling selective substitution reactions . Thiazolidine derivatives have been synthesized using various agents, with respect to yield, purity, selectivity, and pharmacokinetic activity .Physical And Chemical Properties Analysis
5-Bromo-2-(thiazolidin-3-yl)benzonitrile is a solid compound . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the retrieved papers.Scientific Research Applications
Antimicrobial and Analgesic Activities
Research has developed a synthesis protocol for derivatives that exhibit antimicrobial and analgesic activities, highlighting the compound's utility in creating biological agents. These derivatives have been characterized by analytical and spectral data, underlining their potential in treating infections and pain management without focusing on direct drug usage or dosage specifics (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).
Photodynamic Therapy for Cancer Treatment
Another study synthesized zinc phthalocyanine derivatives containing the compound, which showed high singlet oxygen quantum yield. These properties make them suitable for photodynamic therapy applications, specifically in treating cancer. The focus on photophysical and photochemical properties rather than direct medicinal use emphasizes the compound's role in developing advanced therapeutic techniques (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Neuroimaging Applications
The compound has also been utilized in the development of radioligands for imaging brain receptors. A study focused on synthesizing and characterizing a radioligand for imaging metabotropic glutamate 5 receptors in the monkey brain, demonstrating its application in neuroscience research without addressing its therapeutic use or side effects (F. Siméon, J. Liow, & Yi Zhang, et al., 2012).
Antifungal and Antibacterial Agents
Another area of application is the synthesis of cadmium (II) complexes derived from the compound, aimed at evaluating their antifungal and antibacterial activities. This study offers insights into the compound's potential in creating new antimicrobial agents, steering clear of direct drug application discussions (Sudad A. Jaber, H. A. Kyhoiesh, & Sajjad H. Jawad, 2021).
Anticancer and Antiproliferative Activities
The compound's derivatives have been investigated for their antiproliferative activity against various cancer cell lines. These studies are significant for understanding the compound's role in cancer research, focusing on its potential to inhibit cancer cell growth without delving into its use as a conventional drug (S. Chandrappa, S. Benaka Prasad, & K. Vinaya, et al., 2008).
Future Directions
Thiazolidine derivatives, including 5-Bromo-2-(thiazolidin-3-yl)benzonitrile, have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research could focus on developing multifunctional drugs and improving their activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates .
properties
IUPAC Name |
5-bromo-2-(1,3-thiazolidin-3-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-9-1-2-10(8(5-9)6-12)13-3-4-14-7-13/h1-2,5H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYXEUBCMDBLNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265822 | |
Record name | Benzonitrile, 5-bromo-2-(3-thiazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901265822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(thiazolidin-3-yl)benzonitrile | |
CAS RN |
1707572-75-5 | |
Record name | Benzonitrile, 5-bromo-2-(3-thiazolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707572-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 5-bromo-2-(3-thiazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901265822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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